Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 1-methyl-5-furyl-1H-pyrazole-3-carboxylate
- Ethyl 1-methyl-5-pyridyl-1H-pyrazole-3-carboxylate
Comparison: Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl, furyl, and pyridyl analogs
Properties
IUPAC Name |
ethyl 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYMTNJEKXVPSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428779 |
Source
|
Record name | Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-60-6 |
Source
|
Record name | Ethyl 1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868755-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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